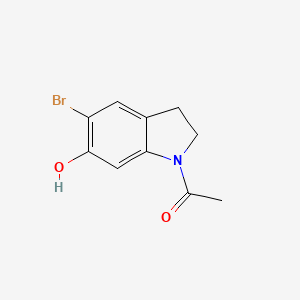

1-Acetyl-5-bromo-6-hydroxyindoline

Description

Structural Classification and Nomenclature of Indoline (B122111) Derivatives

Indoline itself is a bicyclic aromatic heterocyclic organic compound. It consists of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing ring. wikipedia.org The key distinction between indole (B1671886) and indoline is that in indoline, the 2-3 double bond of the pyrrole (B145914) ring is saturated. wikipedia.org This saturation confers a three-dimensional, non-planar geometry upon the five-membered ring, which can influence its chemical reactivity and biological activity.

The nomenclature of indoline derivatives follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For "1-Acetyl-5-bromo-6-hydroxyindoline," the name is broken down as follows:

Indoline: This forms the core bicyclic structure. The numbering of the ring system begins at the nitrogen atom as position 1, and proceeds around the ring.

1-Acetyl: An acetyl group (CH₃CO-) is attached to the nitrogen atom at the 1-position.

5-Bromo: A bromine atom is substituted on the benzene ring at the 5-position.

6-Hydroxy: A hydroxyl group (-OH) is attached to the benzene ring at the 6-position.

This systematic naming precisely describes the connectivity of the atoms within the molecule, allowing for its unambiguous identification.

Importance of Polyfunctionalized Indoline Scaffolds in Advanced Organic Synthesis

Polyfunctionalized indoline scaffolds, such as this compound, are of significant importance in advanced organic synthesis due to their prevalence in a vast array of biologically active natural products and synthetic compounds. The indoline core is a "privileged scaffold," meaning it is a molecular framework that is recurrently found in compounds with diverse biological activities. mdpi.com

The functional groups attached to the indoline core play a crucial role in defining the molecule's properties and potential applications. In the case of this compound:

The acetyl group at the N-1 position can influence the electron density of the nitrogen atom and the aromatic ring, thereby modulating its reactivity in chemical transformations.

The bromo substituent at the C-5 position is a versatile functional handle. It can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This is a powerful strategy for building molecular complexity.

The hydroxy group at the C-6 position can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its potential interactions with biological targets. It can also be a site for further chemical modification, such as etherification or esterification.

The combination of these functional groups in a single molecule provides chemists with multiple avenues for diversification, enabling the synthesis of libraries of related compounds for screening in drug discovery and materials science. The rigid, three-dimensional structure of the indoline core also allows for the precise spatial arrangement of these functional groups, which is critical for selective interactions with biological macromolecules.

Historical and Current Research Trajectories of Indoline Chemistry

The history of indoline chemistry is intrinsically linked to the chemistry of indole, which began with the work of Adolf von Baeyer in the 19th century on the dye indigo. wikipedia.orgchemeurope.com The reduction of indole to indoline was an early transformation that established the relationship between these two heterocyclic systems. wikipedia.org For much of its history, indoline chemistry was explored in the context of indole chemistry.

In recent decades, however, indoline and its derivatives have emerged as a distinct and highly active area of research. This is driven by the discovery of numerous natural products containing the indoline scaffold with potent biological activities. polimi.it These natural products have inspired synthetic chemists to develop new methods for the construction and functionalization of the indoline ring system.

Current research in indoline chemistry is characterized by several key trends:

Asymmetric Synthesis: The development of catalytic enantioselective methods to synthesize chiral indolines is a major focus. The three-dimensional nature of the indoline scaffold means that stereochemistry plays a critical role in its biological activity.

C-H Functionalization: Direct functionalization of the C-H bonds of the indoline ring is a highly sought-after strategy for streamlining synthetic routes and accessing novel derivatives.

Green Chemistry: The use of environmentally benign reagents and reaction conditions for the synthesis of indolines is a growing area of interest. tandfonline.com

Medicinal Chemistry: Indoline derivatives are being extensively investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and neuroprotective agents. google.com The development of new indole and indoline derivatives continues to be a vibrant area of research in the quest for new medicines. mdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrNO2 |

|---|---|

Molecular Weight |

256.10 g/mol |

IUPAC Name |

1-(5-bromo-6-hydroxy-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C10H10BrNO2/c1-6(13)12-3-2-7-4-8(11)10(14)5-9(7)12/h4-5,14H,2-3H2,1H3 |

InChI Key |

GUIANSLILJUVCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=CC(=C(C=C21)O)Br |

Origin of Product |

United States |

Mechanistic Investigations and Reaction Dynamics of 1 Acetyl 5 Bromo 6 Hydroxyindoline

Electrophilic Aromatic Substitution Mechanisms in Brominated and Hydroxylated Indolines

Regioselectivity and Stereoelectronic Influences of Substituents (e.g., Acetyl, Bromo, Hydroxyl)

The position of electrophilic attack on the aromatic ring of 1-Acetyl-5-bromo-6-hydroxyindoline is directed by the existing substituents. The hydroxyl (-OH) group at C6 is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. The bromine (-Br) atom at C5 is a deactivating group but is also an ortho-, para-director. Conversely, the N-acetyl group is deactivating towards the aromatic ring due to its electron-withdrawing nature.

The combined influence of these groups determines the ultimate position of substitution. The powerful activating effect of the hydroxyl group at C6 strongly directs incoming electrophiles to its ortho positions, which are C5 and C7. However, the C5 position is already occupied by a bromine atom. Therefore, the most likely position for electrophilic attack is the C7 position. While the C4 position is also a possibility, steric hindrance from the adjacent N-acetyl group and potential electronic stabilization effects can influence the outcome. wuxiapptec.com For instance, in a related compound, 3-acetyl-5-hydroxyindole, bromination occurs at C6 while a Mannich reaction occurs at C4, highlighting the nuanced interplay of steric and electronic factors. wuxiapptec.com

Interactive Table: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OH | C6 | Activating (Resonance) | Ortho, Para |

| -Br | C5 | Deactivating (Inductive) | Ortho, Para |

| -COCH3 | N1 | Deactivating (Inductive) | Meta (to the benzene (B151609) ring) |

Role of Transient Intermediates (e.g., Wheland Complexes, Indolenine Intermediates)

The key transient species in the electrophilic aromatic substitution of this indoline (B122111) is the Wheland intermediate, also known as a sigma complex. quora.com This cyclohexadienyl cation is formed when the electrophile attacks the aromatic ring, and the positive charge is delocalized across the remaining sp2-hybridized carbons. ic.ac.uk The stability of the possible Wheland intermediates determines the regioselectivity of the reaction. For this compound, attack at C7 would lead to a Wheland intermediate where the positive charge can be stabilized by the adjacent hydroxyl group through resonance.

Indolenine intermediates, on the other hand, are more commonly associated with reactions at the C2 or C3 position of the indole (B1671886) or indoline ring system. rsc.orgresearchgate.net For instance, the elimination of a leaving group from the C3 position of an indole can generate a reactive alkylideneindolenine intermediate, which is susceptible to attack by nucleophiles. researchgate.net While less direct in the context of aromatic substitution on the benzene ring, the potential for reactions involving the five-membered ring and the formation of indolenine-type species should not be entirely discounted under certain reaction conditions.

Nucleophilic Substitution and Ring-Opening/Ring-Chain Tautomerism in Hydroxyindolines

Nucleophilic substitution reactions involve the replacement of a leaving group by a nucleophile. byjus.comkhanacademy.org In this compound, the bromine atom at C5 could potentially be displaced by a strong nucleophile, although such reactions on aryl halides typically require harsh conditions or metal catalysis. The reactivity towards nucleophilic substitution is influenced by the nature of the nucleophile and the leaving group. byjus.comsavemyexams.com

Hydroxyindolines, particularly 2-hydroxyindolines, are known to exhibit ring-chain tautomerism. jst.go.jp This is an equilibrium between the cyclic indoline structure and an open-chain form. nih.gov For 1-acetyl-2-hydroxyindolines, spectral and chemical evidence has shown the existence of both the ring and chain tautomers. jst.go.jp While the subject compound is a 6-hydroxyindoline, the presence of the hydroxyl group introduces the possibility of complex equilibria, although direct ring-opening involving the 6-hydroxy group is less common than for 2- or 3-hydroxyindolines.

Oxidation and Reduction Pathways of the Indoline System

The indoline core is susceptible to both oxidation and reduction. Oxidation of indolines, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can lead to the corresponding indole. scispace.com The N-acetyl group in this compound would influence the ease of this oxidation. The presence of the electron-donating hydroxyl group could facilitate oxidation, while the electron-withdrawing bromo and acetyl groups might have a retarding effect.

Conversely, the reduction of the corresponding indole derivative would yield the indoline. acs.org Various reducing agents can be employed for this transformation, including catalytic hydrogenation and chemical reductants like sodium cyanoborohydride. acs.orgacs.org For the specific compound, the existing substituents would need to be stable under the chosen reduction conditions.

Rearrangement Reactions and Conformational Dynamics of this compound

Rearrangement reactions in substituted indolines can be prompted by various stimuli. For example, a dearomative Meerwein–Eschenmoser–Claisen rearrangement has been utilized to install substituents at the C2 position of indolines. nih.gov While no specific rearrangement reactions for this compound are prominently documented, the potential for such transformations exists, particularly under acidic or thermal conditions.

Interactive Table: Key Conformational Factors

| Feature | Description | Potential Influence |

|---|---|---|

| N-Acetyl Group | Rotation around the C-N amide bond can lead to cis and trans conformers. | Affects steric hindrance around the C7 position and the overall molecular shape. |

| Pyrrolidine Ring | Can adopt various envelope and twisted conformations. | Influences the orientation of the N-acetyl group relative to the benzene ring. |

| Substituent Interactions | Steric and electronic interactions between the bromo, hydroxyl, and acetyl groups. | Dictates the lowest energy conformation and can influence reaction transition states. |

Advanced Spectroscopic and Analytical Characterization of 1 Acetyl 5 Bromo 6 Hydroxyindoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within 1-acetyl-5-bromo-6-hydroxyindoline.

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of a related bromo-indoline derivative, distinct signals corresponding to the aromatic and aliphatic protons are observed. For instance, the protons on the indoline (B122111) ring system typically appear as doublets and triplets, with their specific chemical shifts and coupling constants providing insights into their relative positions. The acetyl group protons manifest as a sharp singlet, confirming the presence of this functional group.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. For a similar compound, 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, the carbon signals were observed at specific chemical shifts, including those for the carbonyl and aromatic carbons. researchgate.net For example, the carbonyl carbon of the acetyl group would be expected to appear in the downfield region of the spectrum. The carbons attached to bromine and the hydroxyl group also exhibit characteristic chemical shifts.

| ¹³C NMR Data for a Related Spirooxindole Derivative |

| Chemical Shift (ppm) |

| 176.12 |

| 156.17 |

| 156.06 |

| 153.89 |

| 152.08 |

| 143.54 |

| 134.04 |

| 131.73 |

| 127.36 |

| 124.97 |

| 123.74 |

| 116.57 |

| 113.12 |

| 113.03 |

| 110.74 |

| 103.09 |

| 46.52 |

| Data sourced from a study on 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. researchgate.net |

Mass Spectrometry Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition and molecular weight of this compound. This technique provides a highly accurate mass measurement, which can be used to deduce the precise molecular formula. For a structurally similar compound, 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate, high-resolution ESI-MS was used to validate the molecular ion. The presence of the bromine atom in this compound would result in a characteristic isotopic pattern in the mass spectrum, providing further evidence for its presence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. For instance, a broad absorption band in the region of 3400-3200 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The carbonyl group (C=O) of the acetyl moiety would exhibit a strong absorption band around 1650 cm⁻¹. Additionally, absorptions corresponding to C-H stretching and bending vibrations in the aromatic and aliphatic regions, as well as the C-N stretching of the indoline ring, would be observed. In the analysis of a related azine derivative, characteristic IR peaks were observed at 3458, 3281, and 1688 cm⁻¹, corresponding to hydroxyl, amine, and carbonyl groups, respectively. ceon.rs

| Crystallographic Data for a Related Spirooxindole Derivative | |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333(6) |

| b (Å) | 12.8151(6) |

| c (Å) | 17.1798(8) |

| α (°) | 77.317(4) |

| β (°) | 74.147(4) |

| γ (°) | 66.493(5) |

| Volume (ų) | 2280.0(2) |

| Z | 1 |

| Data sourced from a study on 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. researchgate.net |

Computational Chemistry and Theoretical Insights into 1 Acetyl 5 Bromo 6 Hydroxyindoline Reactivity

Quantum Mechanical (QM) Analyses of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum physics, allow for the detailed examination of electron distribution and its influence on chemical reactivity.

Frontier Molecular Orbital (FMO) Theory and Regioselectivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry, providing a simplified yet powerful model for predicting the outcome of chemical reactions. The theory posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical in determining the feasibility and regioselectivity of a reaction.

For 1-Acetyl-5-bromo-6-hydroxyindoline, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the hydroxyl group, which acts as an electron-donating group. The acetyl group at the nitrogen atom and the bromine atom, being electron-withdrawing, will influence the electron density distribution. The LUMO, conversely, represents the most accessible region for nucleophilic attack.

In electrophilic aromatic substitution reactions, an incoming electrophile will preferentially attack the positions on the aromatic ring with the highest HOMO density. For this molecule, the positions ortho and para to the powerful electron-donating hydroxyl group would be the most likely sites of reaction. However, the existing substitution pattern will sterically and electronically direct the incoming group. FMO calculations can quantify the relative reactivity of the available positions on the benzene (B151609) ring.

The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

| HOMO | -5.8 | C4, C7 (aromatic ring), O (hydroxyl) |

| LUMO | -1.2 | C=O (acetyl), C5-Br |

| HOMO-LUMO Gap | 4.6 | - |

Note: These values are illustrative and would be precisely determined through specific QM calculations.

Transition State Modeling and Energy Profile Calculations

While FMO theory provides a valuable qualitative picture, a more quantitative understanding of a reaction's mechanism and kinetics requires the modeling of transition states and the calculation of the complete reaction energy profile. Using methods like Density Functional Theory (DFT), the geometry of the transition state—the highest energy point along the reaction coordinate—can be located and its structure optimized.

For instance, in a potential electrophilic substitution reaction on the aromatic ring of this compound, computational modeling can map the energy changes as the electrophile approaches the ring, forms the sigma complex (a high-energy intermediate), and finally leads to the product after proton loss. The calculated activation energy (the energy difference between the reactants and the transition state) provides a direct measure of the reaction rate. By comparing the activation energies for attack at different positions, the regioselectivity can be definitively predicted. These computational approaches have been successfully applied to understand the mechanisms of cycloaddition reactions involving indoles. acs.org

Density Functional Theory (DFT) Calculations for Structural and Spectroscopic Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. DFT methods are widely used to predict a range of molecular properties. nih.gov

For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), can provide a highly accurate optimized molecular geometry. nih.gov This includes precise predictions of bond lengths, bond angles, and dihedral angles. These calculated structural parameters can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model.

Furthermore, DFT can simulate various spectroscopic properties. The calculation of vibrational frequencies is instrumental in interpreting infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C=O stretch of the acetyl group, the O-H stretch of the hydroxyl group, or the C-Br stretch. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions responsible for the observed absorption bands. nih.gov

Table 2: Illustrative DFT-Calculated Structural and Spectroscopic Data for this compound

| Parameter | Calculated Value | Experimental Value |

| C5-Br Bond Length | 1.90 Å | Not Available |

| C6-O Bond Length | 1.36 Å | Not Available |

| C=O (acetyl) Bond Angle | 121.5° | Not Available |

| O-H Vibrational Frequency | 3450 cm⁻¹ | Not Available |

| C=O Vibrational Frequency | 1685 cm⁻¹ | Not Available |

Note: These values are representative and would be obtained from specific DFT calculations. The comparison to experimental values highlights the validation process.

Molecular Dynamics Simulations of Indoline (B122111) Interactions

While QM methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of a molecule over time, especially in a complex environment like a solvent or a biological system. biointerfaceresearch.com MD simulations use classical mechanics to model the movements of atoms and molecules, governed by a force field that describes the potential energy of the system. chemicalbook.com

If this compound were being investigated as a potential drug candidate, MD simulations could be used to study its interaction with a target protein. biointerfaceresearch.com After docking the indoline into the protein's active site, an MD simulation can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding. mdpi.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of atomic positions during the simulation provide measures of the stability of the complex and the flexibility of different regions of the protein, respectively. biointerfaceresearch.com

Cheminformatics Approaches for Chemical Space Exploration of Halogenated Indolines

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. It is an invaluable tool for exploring the vastness of chemical space and identifying molecules with desired properties. mdpi.com The number of possible chemical compounds is immense, and cheminformatics helps to navigate this space efficiently. mdpi.com

For halogenated indolines, including this compound, cheminformatics can be used in several ways. By analyzing large databases of known compounds, it is possible to identify structure-activity relationships (SAR). For example, a cheminformatics study might reveal that a bromine atom at the 5-position of the indoline core is frequently associated with a particular biological activity. nih.gov

Furthermore, cheminformatics tools can be used to generate virtual libraries of related compounds by systematically modifying the core structure of this compound. These virtual libraries can then be screened in silico for properties like drug-likeness (e.g., using Lipinski's rule of five), predicted toxicity, and binding affinity to a target protein. researchgate.net This high-throughput virtual screening can prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, significantly accelerating the drug discovery process. nih.gov

Chemical Transformations and Derivatization Strategies for 1 Acetyl 5 Bromo 6 Hydroxyindoline

Further Functionalization of the Bromo Substituent (e.g., Cross-Coupling Reactions)

The bromine atom at the C5 position of 1-acetyl-5-bromo-6-hydroxyindoline is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating a new carbon-carbon bond by coupling the bromoindoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The versatility of this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C5 position. wikipedia.org While unprotected haloindoles can sometimes present challenges in Pd-catalyzed reactions due to potential side reactions involving the N-H group, the N-acetyl protection in the target molecule facilitates smoother reactivity. rsc.org Mild, aqueous conditions have been developed that are suitable for such substrates. rsc.org The general applicability of Suzuki coupling to 5-bromoindoles has been well-established, suggesting similar reactivity for the 1-acetyl-6-hydroxyindoline derivative. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the bromoindoline with an alkene to form a new substituted alkene at the C5 position. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction is a cornerstone of C-C bond formation and has been widely applied in the synthesis of fine chemicals, including pharmaceuticals and agrochemicals. researchgate.net The process typically involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. wikipedia.org Studies on 3-bromoindazoles, which share the bromo-substituted heterocyclic motif, have shown that additives like tetrabutylammonium (B224687) bromide (TBAB) can be crucial for achieving high yields and selectivity, particularly in minimizing dehalogenation side reactions. beilstein-journals.org

Below is a table summarizing typical conditions for these cross-coupling reactions as applied to bromo-substituted indole (B1671886) and indazole systems.

| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Temperature | Reference |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | Phenylboronic Acid | Ag₂CO₃ | MeCN | 80 °C | uzh.ch |

| Suzuki-Miyaura | Pd/SPhos | Aryl Boronic Acids | K₂CO₃ | Water/Acetonitrile | 37 °C | rsc.org |

| Heck | Pd(OAc)₂ / PPh₃ | Styrene | TEA | Silica Gel (Ball-milling) | N/A | beilstein-journals.org |

| Heck | Pd(OAc)₂ / Ligand | Styrene | K₂CO₃ | Water/DMF | 80 °C | nih.gov |

Modifications of the Hydroxyl Group (e.g., Etherification, Esterification)

The 6-hydroxyl group on the indoline (B122111) ring is a nucleophilic site ripe for modification, most commonly through etherification and esterification reactions. These transformations can significantly alter the molecule's steric and electronic properties, as well as its solubility and bioavailability profiles.

Esterification: The conversion of the phenolic hydroxyl group to an ester is a straightforward and common modification. The Fischer-Speier esterification, which involves reacting the hydroxyl group with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, TsOH), is a classic method. masterorganicchemistry.comkhanacademy.org The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing the water formed. masterorganicchemistry.com A wide array of carboxylic acids can be used, allowing for the introduction of diverse acyl groups. Structural modifications of natural product compounds through esterification are often pursued to enrich structural diversity and enhance biological activity. medcraveonline.com Various catalysts, including solid-acid catalysts like phenolsulfonic acid-formaldehyde (PSF) resins, have been developed to facilitate these reactions under mild conditions. organic-chemistry.org

Etherification: The synthesis of ethers from the 6-hydroxyl group can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage. This method is highly versatile for introducing a wide range of alkyl, allyl, or benzyl (B1604629) groups.

The table below outlines general conditions for these hydroxyl group modifications.

| Reaction Type | Reagents | Catalyst/Base | General Conditions | Reference |

| Fischer Esterification | Carboxylic Acid, Alcohol (as substrate) | H₂SO₄ or TsOH | Heat, often with removal of water | masterorganicchemistry.com |

| Williamson Ether Synthesis | Alkyl Halide | NaH or K₂CO₃ | Aprotic solvent (e.g., DMF, Acetone) | General Knowledge |

| Acylation | Acyl Chloride or Anhydride | Pyridine or Et₃N | Room temperature or gentle heating | General Knowledge |

Derivatization at the N1-Acetyl Group and Pyrrole (B145914) Ring Positions (C2, C3)

The reactivity of the indoline core itself, particularly at the C2 and C3 positions of the pyrrole ring, is significantly influenced by the N1-acetyl group.

N1-Acetyl Group: The acetyl group is an electron-withdrawing substituent that deactivates the nitrogen lone pair, preventing its participation in aromaticity and reducing the nucleophilicity of the indole system. This deactivation makes electrophilic substitution on the pyrrole ring more difficult compared to free (N-H) indoles. acs.org For instance, 1-acetylindole (B1583761) was found to be completely inert under certain palladium-catalyzed C2-arylation conditions that are effective for N-methylindole. acs.org However, the acetyl group can be removed (deacetylation) under basic or acidic hydrolysis conditions to yield the free N-H indoline, which can then be re-functionalized with different N-substituents.

Pyrrole Ring Positions (C2, C3): The C3 position is typically the most reactive site for electrophilic substitution in indoles due to the ability to form a stable intermediate that preserves the benzene (B151609) ring's aromaticity. youtube.comquora.com However, the presence of substituents and the specific reaction conditions can direct functionalization to the C2 position. Recent advances have enabled the regioselective functionalization of indoline C2 and C3 positions. Nickel-catalyzed dearomative arylboration can produce either C2- or C3-borylated indolines, with the regioselectivity controlled by the choice of the N-protecting group. nih.govacs.org While these methods were demonstrated on N-Boc and other protected indolines, they highlight the principle of tuning reactivity. Direct C2-allylation of indoles with allylic acetates has also been achieved using rhodium catalysis. rsc.org Furthermore, selective functionalization at C2 and C3 can be accomplished via an iodine-copper exchange reaction, providing a route to highly substituted indolines. nih.gov

Synthesis of Polycyclic and Fused-Ring Indoline Systems

Functionalized indolines like this compound are valuable building blocks for the synthesis of more complex polycyclic and fused-ring systems, which are common scaffolds in bioactive natural products and pharmaceuticals. researchgate.netthieme.de

The dearomatization of indoles via cycloaddition reactions is a powerful strategy for converting these planar aromatic molecules into complex, stereochemically rich three-dimensional structures. acs.org For example, zinc-catalyzed [4+2] and [3+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes can produce diverse polycyclic fused indoline frameworks, such as tetrahydro-1H-pyridazino[3,4-b]indoles and tetrahydropyrrolo[2,3-b]indoles. acs.orgnih.gov The reaction pathway can often be controlled by the substitution pattern on the indole and diene substrates. acs.orgnih.gov

Intramolecular cyclization is another key strategy. nih.govscispace.com For instance, visible-light-mediated, metal-free intramolecular radical cyclization of N-allyl-2-haloanilines provides a mild and efficient route to highly substituted indolines. scispace.comrsc.org Palladium-catalyzed domino reactions, such as an intramolecular Heck reaction followed by reductive N-heteroannulation, have been successfully employed to construct 3,4-fused tricyclic indole skeletons. nih.gov These methods demonstrate the potential to use the existing functionalities on the this compound core to build additional rings, leading to complex molecular architectures.

| Synthetic Strategy | Key Reaction Type | Resulting Structure | Catalyst/Conditions | Reference |

| Divergent Annulation | [4+2] and [3+2] Cycloaddition | Tetrahydro-1H-pyridazino[3,4-b]indoles | ZnCl₂, CH₂Cl₂ | acs.orgnih.gov |

| Domino Reaction | Intramolecular Heck / N-heteroannulation | 3,4-Fused Tricyclic Indoles | Pd(OAc)₂, DPPP, CO | nih.gov |

| Radical Cyclization | Intramolecular Reductive Cyclization | Substituted Indolines | Visible Light, TTMSS | nih.govscispace.com |

| C-H Amination | Cascade Carbopalladation / C-H Amination | 3,4-Fused Tricyclic Indoles | Palladium Catalyst | researchgate.net |

Research Applications of 1 Acetyl 5 Bromo 6 Hydroxyindoline As a Chemical Building Block

Utility in the Synthesis of Complex Organic Molecules

The molecular architecture of 1-Acetyl-5-bromo-6-hydroxyindoline makes it a valuable intermediate for constructing more intricate molecular frameworks. The reactivity of its distinct functional groups can be selectively exploited to build complex, polycyclic systems, including those found in bioactive natural products.

The indoline (B122111) core itself is a common motif in alkaloids and other natural products. ub.edu Synthetic strategies often begin with functionalized indoles or indolines to build the desired target. ub.edu The presence of the bromine atom at the C-5 position is particularly significant. It serves as a chemical handle for introducing further complexity through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon or carbon-heteroatom bonds.

The acetyl group on the indoline nitrogen serves a dual purpose. It acts as a protecting group, modulating the reactivity of the nitrogen atom, and can influence the stereochemical outcome of subsequent reactions. It can be removed under specific conditions to allow for further functionalization at the nitrogen position. The hydroxyl group at C-6 offers another site for modification, such as etherification or esterification, to build diversity into the target molecules. This multi-functional nature allows chemists to devise synthetic routes to complex structures, such as those related to hexahydropyrrolo[2,3-b]indole (HPI), a core found in several natural products. ub.edu

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Position | Potential Synthetic Transformations |

|---|---|---|

| Indoline Core | - | Foundation for alkaloid and natural product synthesis. ub.edu |

| Bromo Group | C-5 | Suzuki, Heck, Sonogashira, Buchwald-Hartwig cross-coupling reactions. |

| Acetyl Group | N-1 | Protecting group, directing group, can be removed for N-functionalization. |

Role as a Precursor in Medicinal Chemistry Research for Novel Scaffolds

In medicinal chemistry, the concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, making them rich sources for drug discovery. unife.it The indoline and related indole (B1671886) frameworks are considered privileged structures, appearing in a wide array of approved drugs and clinical candidates. This compound is an ideal starting material for generating libraries of novel compounds built around this scaffold for biological screening.

The development of new methodologies for synthesizing diverse molecular frameworks is a key goal in generating new lead compounds. unife.it Starting from a bromo-substituted heterocyclic building block, such as 1-acetyl-5-bromoindole, chemists can create a multitude of derivatives. bldpharm.com For instance, research on 6-bromo-1-cyclopentyl-1H-indazole derivatives has led to the discovery of novel compounds with potent anticancer, antiangiogenic, and antioxidant activities. researchgate.net This highlights the value of the bromine atom as a key diversification point for creating new chemical entities with therapeutic potential.

The synthesis of compound libraries with high substitutional diversity is a powerful approach in drug discovery. nih.gov By systematically modifying the substituents on the this compound core, researchers can explore the structure-activity relationships (SAR) of the resulting compounds. The acetyl group can be varied to alter pharmacokinetic properties, while the hydroxyl and bromo positions can be used to introduce a wide range of substituents to optimize binding affinity and selectivity for a specific biological target. This approach has been successfully used to prepare libraries of benzofurans, benzothiophenes, and indoles from suitable precursors. nih.gov

Application in Biosynthetic Pathway Studies (as an intermediate or analogue)

Understanding how living organisms construct complex natural products is a fundamental goal of chemical biology. Biosynthetic pathways often involve a series of enzyme-catalyzed reactions that transform simple precursors into elaborate final structures. Synthetic analogues of proposed intermediates can be invaluable tools for elucidating these pathways.

While specific studies detailing the use of this compound in biosynthetic research are not prominent, its structure suggests potential applications. Many natural products contain hydroxylated or halogenated indole moieties. This compound could serve as a stable analogue of a transient or unstable biosynthetic intermediate. By introducing it into a biological system, such as a cell-free enzyme assay or a microbial culture, researchers could potentially:

Inhibit a specific enzyme in the pathway by acting as a competitive or non-competitive inhibitor.

Probe the substrate specificity of an enzyme to understand what structural features are required for recognition and turnover.

Be incorporated into a downstream product , a process known as "mutasynthesis," leading to the formation of a novel "unnatural" natural product with potentially altered biological activity.

This approach has been used in the study of various natural products, where synthetic precursors are used to generate novel analogues and investigate their structure-activity relationships. nih.gov

Use as a Standard in Advanced Analytical Methods

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools in modern chemical research. The accuracy and reliability of these methods depend on the availability of pure, well-characterized chemical standards.

A synthetic compound like this compound, once synthesized and rigorously purified, can serve as a valuable analytical standard. Its potential uses include:

Reference Standard: In the analysis of complex mixtures, such as extracts from biological samples or reaction mixtures, it can be used as a reference to confirm the presence and identity of related indoline derivatives.

Quantitative Analysis: It can be used to create calibration curves for the precise quantification of structurally similar compounds in various matrices.

Method Development: When developing new analytical methods for detecting indole- or indoline-containing compounds, it can serve as a test analyte to optimize parameters like chromatographic separation or mass spectrometric detection.

For example, in studies involving the synthesis of various indazole derivatives, confirmation of the final structures relies on comprehensive spectral analysis, including NMR and mass spectrometry, for which pure reference compounds are implicitly necessary. researchgate.net Similarly, the characterization of Schiff base metal complexes derived from bromoindolinone requires multiple analytical techniques where a well-defined starting material is crucial. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Acetyl-5-bromoindole |

| 6-Bromo-1-cyclopentyl-1H-indazole |

| Benzofuran |

| Benzothiophene |

| Hexahydropyrrolo[2,3-b]indole (HPI) |

| Indole |

Concluding Perspectives and Future Research Trajectories

Emerging Methodologies in Indoline (B122111) Functionalization

The synthesis and subsequent functionalization of a molecule like 1-Acetyl-5-bromo-6-hydroxyindoline would likely draw from the sophisticated toolkit of modern organic chemistry. Recent advancements in the functionalization of the indoline core offer a roadmap for how this specific compound could be created and modified.

Key emerging methodologies that could be pivotal include:

C-H Functionalization: Directing group-assisted C-H activation has become a powerful tool for selectively introducing new functional groups onto aromatic and heterocyclic rings. The existing acetyl, bromo, and hydroxy groups on this compound could potentially direct further functionalization at specific positions on the indoline skeleton, allowing for the synthesis of a diverse library of derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are staples in the synthesis of complex molecules. The bromine atom at the 5-position of this compound would be a prime handle for introducing a wide array of substituents, including aryl, vinyl, and amino groups.

Dearomatization of Indoles: A potential synthetic route to this compound could involve the dearomatization of a corresponding substituted indole (B1671886) precursor. Advances in catalytic asymmetric dearomatization would be crucial for controlling the stereochemistry of the resulting indoline.

These methodologies represent the forefront of chemical synthesis and would be essential for any future research aimed at producing and diversifying the this compound scaffold.

Potential for Advanced Material Science Applications

The structural motifs present in this compound suggest a potential for its use in the development of advanced materials. The indoline core is a known component in organic electronic materials, and the specific substituents of this compound could impart unique properties.

Hypothetical applications in material science include:

Organic Semiconductors: The electron-rich indoline core, combined with the potential for extended conjugation through functionalization at the bromo position, could lead to materials with interesting charge-transport properties. These could be explored for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Fluorescent Probes: The indoline scaffold is a common feature in fluorescent dyes. The electronic properties of this compound could be tuned to create novel fluorescent probes for bioimaging or chemical sensing applications. The hydroxy and acetyl groups could also serve as sites for further modification to enhance sensor selectivity and performance.

Polymer Science: The bromo and hydroxy functionalities on this compound could serve as reactive sites for polymerization. This could lead to the creation of novel polymers with tailored optical, electronic, or thermal properties.

These potential applications remain speculative until the compound is synthesized and its fundamental photophysical and electronic properties are characterized.

Interdisciplinary Research Opportunities with this compound

The exploration of this compound would inherently be an interdisciplinary endeavor, requiring expertise from various scientific domains.

Key interdisciplinary research opportunities include:

Chemistry and Materials Science: The synthesis and functionalization of the molecule by organic chemists would be the first step. Collaboration with materials scientists would then be crucial to fabricate and characterize devices, such as transistors and solar cells, to test the material's performance.

Chemistry and Biology: If the compound exhibits interesting photophysical properties, collaboration with biologists would be essential to explore its potential in bioimaging and as a biological probe. The indoline core is a privileged scaffold in medicinal chemistry, and derivatives of this compound could be screened for biological activity.

Computational Chemistry and Experimental Science: Theoretical calculations could play a vital role in predicting the electronic and optical properties of this compound and its derivatives. This would allow for a more targeted and efficient experimental investigation, guiding the synthesis of molecules with the most promising characteristics.

The successful investigation of this compound would therefore be a testament to the power of collaborative, interdisciplinary research.

Q & A

Q. How can researchers design a robust SAR study for this compound analogs?

- Methodology : Systematically modify substituents (e.g., replace Br with Cl, OH with OMe) and assay bioactivity. Use cluster analysis to group compounds by electronic effects (Hammett σ constants) and steric parameters (Taft indices). Reference SAR studies on 5-nitroindole derivatives to prioritize modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.